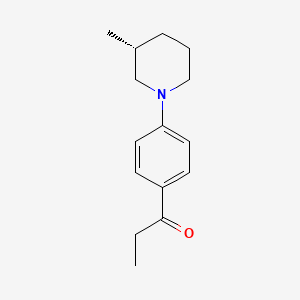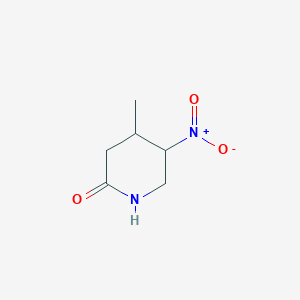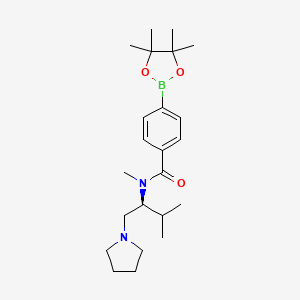
(Octahydro-1H-quinolizin-9a-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,6,7,8,9-OCTAHYDROQUINOLIZIN-9A-YLMETHANAMINE is a complex organic compound with a unique structure that has garnered interest in various scientific fields This compound is characterized by its octahydroquinolizine core, which is a bicyclic structure, and a methanamine group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6,7,8,9-OCTAHYDROQUINOLIZIN-9A-YLMETHANAMINE typically involves multiple steps, starting from simpler organic molecules One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the octahydroquinolizine core
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the cyclization and amination processes. The scalability of these methods is crucial for producing the compound in large quantities for research and potential commercial applications.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,6,7,8,9-OCTAHYDROQUINOLIZIN-9A-YLMETHANAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The methanamine group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
1,2,3,4,6,7,8,9-OCTAHYDROQUINOLIZIN-9A-YLMETHANAMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4,6,7,8,9-OCTAHYDROQUINOLIZIN-9A-YLMETHANAMINE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinolizine Derivatives: Compounds with similar bicyclic structures but different functional groups.
Amines: Compounds with similar amine groups attached to different core structures.
Uniqueness
1,2,3,4,6,7,8,9-OCTAHYDROQUINOLIZIN-9A-YLMETHANAMINE stands out due to its unique combination of the octahydroquinolizine core and the methanamine group
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9-octahydroquinolizin-9a-ylmethanamine |
InChI |
InChI=1S/C10H20N2/c11-9-10-5-1-3-7-12(10)8-4-2-6-10/h1-9,11H2 |
InChI Key |
VAQNDNNGZXHTGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCCC2(C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-N-((S)-1-phenylethyl)acetamide](/img/structure/B14036390.png)









